Compound Description: This compound is a nitrogenous compound containing a piperazine ring and a pyridine carboxylic acid moiety. [] It has been synthesized and characterized using various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry. [] Its single crystal structure has been determined by X-ray diffraction. [] Density functional theory (DFT) calculations have been used to determine its optimal molecular structure, molecular electrostatic potential, and frontier molecular orbitals. []
3-Methylisoxazole-5-carboxamides
Compound Description: These compounds are a series of amides derived from 3-methylisoxazole-5-carboxylic acid. [] They have been synthesized via a one-pot reaction using thionyl chloride and various amines. [] The N-substituents on the amide group vary, including phenyl, benzyl, n-butyl, and 3-methylisoxazol-5-yl. []
Relevance: While not directly containing a piperidine ring, these compounds are related to 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid due to the presence of a heterocyclic carboxylic acid moiety. This highlights the importance of carboxylic acid derivatives in medicinal chemistry and demonstrates the diverse range of heterocycles that can be incorporated into such compounds. []
5-[(1H-Pyrazol-1-yl)carbonyl]-3-methylisoxazoles
Compound Description: These compounds are a series of isoxazoles bearing a pyrazolecarbonyl substituent. [] They were synthesized from 3-methylisoxazole-5-carboxylic acid through a reaction with thionyl chloride and different pyrazole derivatives. [] The synthesis resulted in a mixture of 1,3- and 1,5-isomers, with the substituents on the pyrazole ring located at positions 3 or 5. []
Relevance: This class of compounds demonstrates the use of pyrazole rings in conjunction with other heterocycles, similar to the pyrazole ring present in 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. This suggests a potential interest in exploring the biological activity of compounds containing both pyrazole and piperidine moieties. []
Compound Description: This compound is a potent allosteric HIV-1 integrase inhibitor (ALLINI) with a unique mechanism of action. [] It binds to a specific pocket at the interface of the integrase dimer, promoting the formation of higher-order multimers of the inactive enzyme. [] It also displays high selectivity for this allosteric site over the integrase-LEDGF/p75 binding site. [] Importantly, this compound effectively inhibits HIV-1NL4–3 containing the A128T integrase mutation, which is known to confer resistance to typical quinoline-based ALLINIs. []
Relevance: This compound highlights the therapeutic potential of pyrazole-containing compounds, particularly as allosteric inhibitors. The presence of the pyrazole ring in both this compound and 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid suggests that the pyrazole moiety could play a key role in its interaction with biological targets. []
Compound Description: This compound, known as NTRC-739, is a selective nonpeptide antagonist for the neurotensin receptor type 2 (NTS2). [] It was discovered during the search for novel nonpeptide compounds with NTS2 selectivity, starting from the nonselective compound SR48692. [] The development of NTRC-739 was driven by the analgesic effects observed with compounds targeting neurotensin receptors, particularly in relieving pain associated with peripheral neuropathies. []
Relevance: The presence of a pyrazole ring linked to a carboxylic acid through an amide bond in NTRC-739 makes it structurally similar to 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. Both compounds demonstrate the utility of incorporating pyrazole rings into pharmacologically active molecules targeting different biological systems. []
Compound Description: This compound, known as NTRC-844, represents the first high-affinity NTS2-selective antagonist with demonstrated in vivo activity. [] Its discovery challenged the direct correlation between in vitro assay designations (agonist, partial agonist, etc.) and in vivo analgesic activity observed in the thermal tail-flick pain model. [] This suggests that calcium mobilization might not be the primary signaling pathway involved in NTS2-mediated analgesia. []
Relevance: Like NTRC-739, NTRC-844 also contains a pyrazole ring linked to a carboxylic acid via an amide bond, highlighting a structural similarity to 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. Both NTRC-844 and NTRC-739 further emphasize the potential of pyrazole-containing compounds as selective neurotensin receptor antagonists with analgesic properties. []
Compound Description: This compound is a complex heterocyclic molecule containing piperidine and imidazole moieties. [] It was synthesized through an eight-step process starting from oxoacetic acid monohydrate. [] The synthesis involved various transformations, including condensation, reductive amination, protection, activation, Grignard reaction, coupling, and deprotection steps. []
Relevance: This compound shares the common feature of a substituted piperidine ring with 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. This structural similarity suggests that modifications to the piperidine ring could be explored for developing new compounds with potential biological activity. []
Compound Description: This compound is a pyrazole derivative bearing a benzoyl group at the 4-position and phenyl groups at the 1 and 5 positions. [] It has been used as a starting material for synthesizing various derivatives, including N-substituted carboxamides, N,N-disubstituted carboxylates, and carbohydrazides. []
Relevance: The core structure of this compound – a pyrazole ring with a carboxylic acid substituent – is directly related to 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. This highlights the versatility of the pyrazole carboxylic acid scaffold and its potential for chemical derivatization to generate a diverse range of compounds. []
Phenazine-1-carboxylic Acylhydrazone Derivatives
Compound Description: These compounds are a series of hydrazones derived from phenazine-1-carboxylic acid. [] They were synthesized via a multistep process involving the reaction of aniline with 2-bromo-3-nitrobenzoic acid, followed by esterification, hydrazine formation, and finally, condensation with different aldehydes. [] These compounds have shown promising in vitro antitumor activity against HeLa and A549 cell lines. []
Relevance: While these compounds are not directly structurally related to 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, they are mentioned in the context of synthesizing biologically active heterocyclic compounds. This emphasizes the broader theme of exploring diverse heterocyclic scaffolds for potential therapeutic applications. []
Compound Description: These compounds are a series of esters derived from indole-2-carboxylic acid and benzo[b]thiophene-2-carboxylic acid, respectively. [] They contain various substituted amino groups at the 3-position. [] These compounds are reported to be inhibitors of interleukin-4 gene expression, highlighting their potential for treating allergies, asthma, and other inflammatory conditions. []
Relevance: Although these compounds lack the piperidine and pyrazole moieties of 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, they belong to the same broad class of heterocyclic carboxylic acid derivatives with potential therapeutic applications. This demonstrates the diverse pharmacological targets that can be addressed by modifying heterocyclic carboxylic acid scaffolds. []
Compound Description: This series of compounds consists of substituted acetic acid derivatives containing a pyridine ring and a cyclohexane ring. [] They have been identified as inhibitors of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis. [] These compounds hold potential for treating metabolic disorders, such as obesity and type 2 diabetes. []
Relevance: These compounds, despite lacking the pyrazole ring and piperidine ring of 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, are relevant because they illustrate the exploration of various heterocyclic scaffolds and substituents for discovering new drug candidates. This emphasizes the importance of chemical diversity in medicinal chemistry research. []
fac-[(ppyEt)Re(CO)3Br]
Compound Description: This compound is a mononuclear rhenium(I) complex derived from a ligand called ppyEt, which is synthesized from 6-(1H-3,5-dimethylpyrazolyl)pyridazine-3-carboxylic acid. [] The compound exhibits a distorted octahedral geometry around the rhenium center. [] It features an intramolecular hydrogen bond between the pyrrole hydrogen and a nitrogen atom from the pyridazine fragment. []
Relevance: The ligand in this complex is derived from a pyrazole-containing carboxylic acid, highlighting a structural similarity to 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. This example shows the use of pyrazole carboxylic acids in the synthesis of metal complexes, further demonstrating the diverse applications of this class of compounds. []
Compound Description: These compounds are a series of sulfonamides containing a piperidine ring, with various substituents and functional groups attached. [] They have been synthesized and evaluated for their enzyme inhibitory potential against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. [] Additionally, they have been screened for antibacterial activity against various gram-positive and gram-negative bacteria. []
Relevance: The presence of a piperidine ring in these compounds directly relates them to 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, as both compounds feature this specific heterocyclic moiety. This emphasizes the role of piperidine rings in medicinal chemistry and their potential for developing compounds with diverse biological activities. []
Spiro[indole-3,4'-piperidin]-2-ones
Compound Description: This class of compounds consists of spirocyclic structures containing both indole and piperidine rings. [] They were synthesized starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline through a three-step sequence: anilide formation, N(1)-protection, and palladium-catalyzed intramolecular cyclization. []
Relevance: The utilization of 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid as a starting material for synthesizing these spirocyclic compounds directly connects them to 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. This connection highlights the versatility of this specific piperidine carboxylic acid derivative as a building block for more complex structures. []
CM-TPMF (N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N′-methoxy-formamidine) and B-TPMF (N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N′-methoxy-formamidine)
Compound Description: CM-TPMF and B-TPMF are two structurally related [, , ]triazolo[1,5-a]pyrimidines that exhibit distinct effects on the human KCa2.1 channel. [] CM-TPMF acts as a potent activator of this channel, while B-TPMF inhibits it. [] Both compounds are subtype-selective, preferentially targeting KCa2.1 over other KCa2 channels and the KCa3 channel. []
Relevance: Though structurally distinct from 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, these compounds are relevant because they, along with GW542573X (4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester), demonstrate that modifications on piperidine rings can dramatically impact their interaction with biological targets and lead to diverse pharmacological activities, ranging from activation to inhibition. []
Compound Description: This compound is a key intermediate in the synthesis of palbociclib, a cyclin-dependent kinase (CDK) 4/6 inhibitor used for treating certain types of breast cancer. [] This intermediate contains a piperazine ring, a pyrimidine ring, and a pyridine ring, all connected through various functional groups. []
Relevance: The presence of a tert-butoxycarbonyl-protected piperazine ring in this intermediate makes it structurally similar to 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. Both compounds illustrate the use of protected piperazine derivatives as building blocks in multi-step syntheses of complex pharmaceutical agents. []
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole (SC560) and 4-[5-(4-Chlorophenyl)-1-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide (SC236)
Compound Description: SC560 and SC236 are selective inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), respectively. [] COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. [] These inhibitors have been used to study the role of COX enzymes in various physiological and pathological processes. []
Overview
1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is a complex organic compound characterized by the presence of a piperidine ring, a pyrazole substituent, and a tert-butoxycarbonyl protecting group. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in the synthesis of more complex organic molecules. Its molecular formula is C14H21N3O4 and it has a CAS number of 1159835-39-8.
Source
The compound can be synthesized through various chemical pathways, with detailed methodologies available in scientific literature and patent filings. It is often utilized in research settings, particularly in studies related to enzyme interactions and protein-ligand binding.
Classification
This compound falls under the category of organic compounds, specifically as an amino acid derivative due to the presence of both carboxylic acid and amine functionalities. It also belongs to the class of heterocyclic compounds because of its pyrazole and piperidine rings.
Synthesis Analysis
Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid typically involves several key steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions from appropriate precursors.
Introduction of the Pyrazole Group: The pyrazole moiety is introduced via nucleophilic substitution reactions where pyrazole derivatives react with the piperidine ring.
Protection with Boc Group: The tert-butoxycarbonyl group is added to protect the amine functionality of the piperidine ring, generally using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Technical Details
The reaction conditions for each step must be carefully controlled to ensure high yields and purity of the final product. Typical solvents used include dichloromethane or tetrahydrofuran, and temperatures can vary depending on the specific reactions employed.
Molecular Structure Analysis
Structure
The molecular structure of 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid features:
A piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom.
A pyrazole group, which consists of a five-membered ring containing two adjacent nitrogen atoms.
A tert-butoxycarbonyl group, which serves as a protective group for the amine.
Data
The molecular weight of this compound is approximately 285.34 g/mol, with specific rotational and spectral properties that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid can participate in various chemical reactions, including:
Oxidation: Can introduce additional functional groups under specific conditions.
Reduction: May modify either the pyrazole or piperidine rings.
Substitution Reactions: Nucleophilic or electrophilic substitutions can introduce new substituents on either ring.
Technical Details
The reaction mechanisms typically involve electron transfer processes or nucleophilic attack on electrophilic centers within the molecule, influenced by solvent polarity and temperature.
Mechanism of Action
The mechanism of action for 1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors. The tert-butoxycarbonyl group protects the amine functionality, allowing for selective interactions without undergoing unwanted side reactions. The pyrazole group contributes to binding affinity through hydrogen bonding and other non-covalent interactions, making it relevant in pharmacological applications.
Physical and Chemical Properties Analysis
Physical Properties
The compound exhibits typical properties associated with organic compounds, including:
Appearance: Typically exists as a solid or crystalline form.
Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol but poorly soluble in water.
Chemical Properties
Key chemical properties include:
Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
Reactivity: Can undergo various transformations depending on functional groups present.
Applications
Scientific Uses
1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has several notable applications:
In Medicinal Chemistry: Used as an intermediate in synthesizing biologically active compounds.
In Biochemical Research: Useful for studying enzyme interactions and protein-ligand binding due to its unique structural features.
In Industrial Chemistry: Employed in producing specialty chemicals with specific properties tailored for various applications.
This compound's unique structure makes it valuable for further research into its biological activities and potential therapeutic uses.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.